3-Chlorophenyl methanesulfonate
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Overview
Description
3-Chlorophenyl methanesulfonate is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 3-chlorophenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophenyl methanesulfonate can be synthesized through the reaction of 3-chlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 3-chlorophenol.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Chlorophenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-chlorophenyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Methanesulfonic Acid: While structurally similar, methanesulfonic acid lacks the 3-chlorophenyl group and is primarily used as a strong acid in various chemical processes.
Uniqueness: 3-Chlorophenyl methanesulfonate is unique due to its specific reactivity profile, which is influenced by the presence of the 3-chlorophenyl group. This makes it particularly useful in certain synthetic pathways where other methanesulfonates may not be as effective .
Properties
CAS No. |
52200-04-1 |
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Molecular Formula |
C7H7ClO3S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
(3-chlorophenyl) methanesulfonate |
InChI |
InChI=1S/C7H7ClO3S/c1-12(9,10)11-7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
OXMSYLUZIWAXHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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